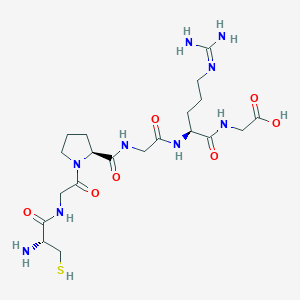
5,5'-Dinonyl-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Dinonyl-2,2’-bipyridine: is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is notable for its long nonyl chains attached to the 5th position of each pyridine ring, which imparts unique physical and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dinonyl-2,2’-bipyridine typically involves the coupling of 5-nonylpyridine under specific conditions. One method involves heating 4-(1-butyl-pentyl)pyridine with palladium on carbon (Pd/C) as a catalyst at 210°C under an argon atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 5,5’-Dinonyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of oxidized bipyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nonyl chains can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Halogenated bipyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 5,5’-Dinonyl-2,2’-bipyridine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their unique optical and electronic properties .
Biology and Medicine: While specific biological applications are limited, bipyridine derivatives are explored for their potential in drug development and as diagnostic agents .
Industry: The compound is used in the preparation of artificial muscles based on nematic triblock copolymers. It is also employed in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization .
Mécanisme D'action
The mechanism of action of 5,5’-Dinonyl-2,2’-bipyridine primarily involves its role as a ligand. It coordinates with metal ions, influencing their electronic properties and reactivity. The nonyl chains provide steric hindrance, affecting the stability and solubility of the resulting complexes .
Molecular Targets and Pathways: The compound targets metal ions, forming coordination complexes that can participate in various catalytic and electronic processes. These complexes are studied for their potential in solar cells, catalysis, and electronic devices .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A widely used ligand in coordination chemistry with shorter alkyl chains.
4,4’-Bipyridine: Known for its use in the synthesis of paraquat, a herbicide.
3,3’-Bipyridine: Less common but used in specific coordination chemistry applications.
Uniqueness: 5,5’-Dinonyl-2,2’-bipyridine is unique due to its long nonyl chains, which impart distinct physical properties such as increased hydrophobicity and altered solubility. These properties make it suitable for specialized applications in materials science and catalysis .
Propriétés
Numéro CAS |
474234-89-4 |
|---|---|
Formule moléculaire |
C28H44N2 |
Poids moléculaire |
408.7 g/mol |
Nom IUPAC |
5-nonyl-2-(5-nonylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-25-19-21-27(29-23-25)28-22-20-26(24-30-28)18-16-14-12-10-8-6-4-2/h19-24H,3-18H2,1-2H3 |
Clé InChI |
GPQFZQIPWPTQGF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CN=C(C=C1)C2=NC=C(C=C2)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


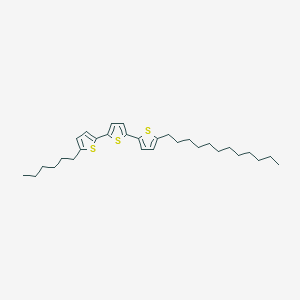
![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
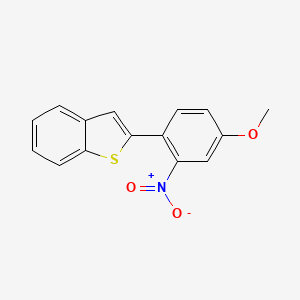
![2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14239757.png)
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
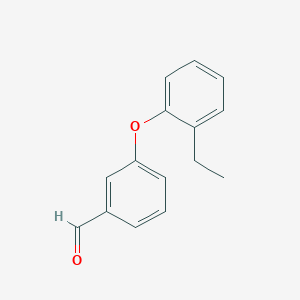

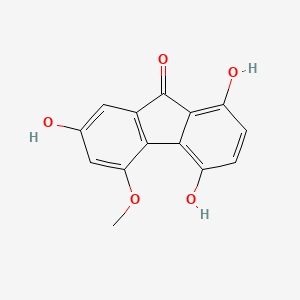
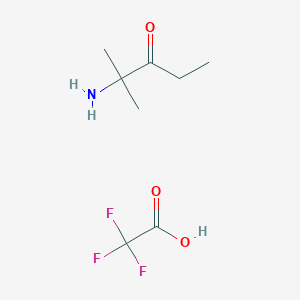
![Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester](/img/structure/B14239801.png)
![4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14239806.png)
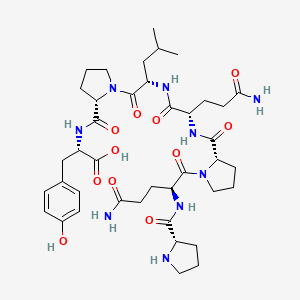
![nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine](/img/structure/B14239815.png)
